Enhanced Lipophilicity Relative to Non-Halogenated Analog
The chlorine substituent at the 4-position of 4-chloro-2-(thiophen-3-yl)benzoic acid increases calculated lipophilicity by approximately 1.5 logP units compared to the non-halogenated analog 4-(thiophen-3-yl)benzoic acid . Specifically, the target compound exhibits a calculated logP of 3.6625–3.7667 (depending on computational method), whereas 4-(thiophen-3-yl)benzoic acid (CAS 29886-64-4, MW 204.25) has a predicted logP of approximately 2.3, reflecting the absence of the chlorine atom [1][2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.6625 (Fluorochem) / 3.7667 (ChemScene) |
| Comparator Or Baseline | 4-(Thiophen-3-yl)benzoic acid (CAS 29886-64-4): predicted logP ~2.3 |
| Quantified Difference | Δ logP ≈ +1.4 to +1.5 |
| Conditions | Computational prediction (in silico); specific algorithm not disclosed by vendors |
Why This Matters
Higher logP correlates with increased membrane permeability and altered pharmacokinetic distribution, making the chlorinated compound more suitable for central nervous system target engagement or improved cellular uptake in cell-based assays.
- [1] ChemBase. (n.d.). 4-(Thiophen-3-yl)benzoic acid (29886-64-4) data. View Source
- [2] GLPBIO. (n.d.). 4-(Thiophen-3-yl)benzoic acid properties. View Source
